Testosterone enanthate
Overview
Description
Testosterone Enanthate is a derivative of the primary endogenous androgen testosterone, used for intramuscular administration . It’s an androgen and anabolic–androgenic steroid that acts as an agonist of the androgen receptor (AR) . It’s mainly used in the treatment of low testosterone levels in men . It’s a synthetic form of the testosterone hormone your body naturally produces .
Synthesis Analysis
Testosterone and its derivatives are synthesized from androstenedione, its key starting material . The route of synthesis of testosterone is described in numerous patents . One preparation method involves a halogenating reaction .
Molecular Structure Analysis
Testosterone Enanthate is designated chemically as androst-4-en-3-one, 17- [ (1-oxoheptyl)-oxy]-, (17β)- . The crystal structures of testosterone, including enanthate, were determined by X-ray single crystal diffraction .
Chemical Reactions Analysis
Testosterone Enanthate can cause blood clots in the legs and lungs, which can be life-threatening . It also promotes muscle growth through several different actions, one being the increased red blood cell production and another being enhanced protein synthesis .
Physical And Chemical Properties Analysis
Testosterone Enanthate has a melting point of 34-39°C, a boiling point of 463.22°C (rough estimate), and a density of 1.0562 (rough estimate) . It’s practically insoluble in water, very soluble in anhydrous ethanol, and freely soluble in fatty oils .
Scientific Research Applications
The Nature of Androgen Action on Male Sexuality
Testosterone enanthate's influence on male sexuality was scrutinized through a comprehensive study involving hypogonadal men. The research pinpointed androgen's substantial impact on libido, essentially sexual motivation or interest, rather than on stimulus-driven erections. The study utilized a meticulous approach, incorporating self-reported sexual activity logs, nocturnal penile tumescence recordings, and psychophysiological data from a laboratory setting (Kwan et al., 1983).
Cognitive and Psychological Effects
Modulation of Short-Term and Long-Term Memory by Steroid Sexual Hormones
A fascinating study explored the effects of testosterone enanthate on cognitive functions like short-term and long-term memory. The research revealed that specific doses of testosterone enanthate could enhance both short-term and long-term memory, hinting at the hormone's potential role in modulating cognitive processes (Vázquez-Pereyra et al., 1995).
Activational Effects of Testosterone on Cognitive Function in Men
This study investigated the relationship between testosterone levels and cognitive abilities, showing that testosterone can have differential effects on cognitive functions, potentially inhibiting spatial abilities while improving verbal fluency in men (O'Connor et al., 2001).
Testosterone and Physical Conditions
Testosterone in Myotonic Dystrophy
A 12-month randomized, double-blind therapeutic trial was conducted to assess testosterone enanthate's anabolic effects in men with myotonic dystrophy. Interestingly, while testosterone significantly increased muscle mass, it did not enhance muscle strength, offering critical insights into the hormone's specific physiological impacts (Griggs et al., 1989).
Testosterone and Bone Mineral Density in Hypogonadism
This study meticulously compared different modes of androgen substitution on bone mineral density (BMD) in hypogonadal men. It highlighted that men with primary hypogonadism respond differently to testosterone supplementation than those with secondary hypogonadism, with BMD responses being dose-dependent in primary hypogonadal men (Schubert et al., 2003).
Safety And Hazards
Future Directions
Testosterone replacement therapy (TRT) has been used for many years to treat male hypogonadism . Newer treatment modalities have been introduced, including transdermal patches and gels . The development of a mucoadhesive sustained-release buccal tablet is the latest innovation . The availability of new treatment modalities has helped to renew interest in the management of male hypogonadism .
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCBWIIFXDYGNZ-IXKNJLPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016540 | |
Record name | Testosterone enanthate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Testosterone enanthate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Testosterone enanthate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13944 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Mechanism of Action |
The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing androgen effects. Such activities are useful as endogenous androgens like testosterone and dihydrotestosterone are responsible for the normal growth and development of the male sex organs and for maintenance of secondary sex characteristics. These effects include the growth and maturation of the prostate, seminal vesicles, penis, and scrotum; the development of male hair distribution, such as facial, pubic, chest, and axillary hair; laryngeal enlargement, vocal cord thickening, and alterations in body musculature and fat distribution. Male hypogonadism, a clinical syndrome resulting from insufficient secretion of testosterone, has two main etiologies. Primary hypogonadism is caused by defects of the gonads, such as Klinefelter’s syndrome or Leydig cell aplasia, whereas secondary hypogonadism is the failure of the hypothalamus (or pituitary) to produce sufficient gonadotropins (FSH, LH). | |
Record name | Testosterone enanthate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13944 | |
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Product Name |
Testosterone enanthate | |
CAS RN |
315-37-7 | |
Record name | Testosterone enanthate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Testosterone enanthate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315377 | |
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Record name | Testosterone enanthate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13944 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | testosterone enanthate | |
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Record name | Testosterone enanthate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016540 | |
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Record name | Testosterone enantate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.686 | |
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Record name | TESTOSTERONE ENANTHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6522T8N9 | |
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Record name | Testosterone enanthate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
34-39ºC, 36 - 37.5 °C | |
Record name | Testosterone enanthate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13944 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Testosterone enanthate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.